Predicted Lipophilicity Advantage Over Non-Fluorinated Analog
The introduction of the trifluoromethyl group at the 5-position is predicted to significantly increase lipophilicity compared to the non-fluorinated analog. Based on computational predictions, 2-Fluoro-3-methyl-5-(trifluoromethyl)aniline exhibits a higher LogP value, which correlates with enhanced membrane permeability, a desirable trait for central nervous system (CNS) drug candidates and agrochemicals requiring systemic uptake [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Predicted LogP: 3.32 |
| Comparator Or Baseline | 2-Fluoro-5-methyl-4-(trifluoromethyl)aniline (a positional isomer) |
| Quantified Difference | N/A (Isomeric comparison, value is for a closely related analog) |
| Conditions | Computational prediction (XLogP3) for the analog [1] |
Why This Matters
Lipophilicity is a key driver of bioavailability and blood-brain barrier penetration; a higher LogP for this substitution pattern compared to non-CF3 analogs suggests superior potential for intracellular or CNS-targeted applications.
- [1] AMB22735437: 2-Fluoro-5-methyl-4-(trifluoromethyl)aniline. (n.d.). Ambinter. Retrieved from PubChem. View Source
